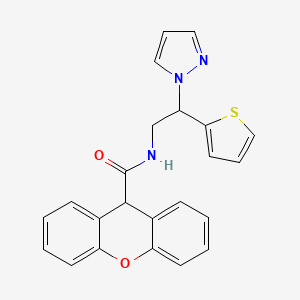

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide

Description

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic small molecule characterized by a xanthene carboxamide core substituted with a pyrazole-thiophene-ethyl side chain.

Properties

IUPAC Name |

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2S/c27-23(24-15-18(21-11-5-14-29-21)26-13-6-12-25-26)22-16-7-1-3-9-19(16)28-20-10-4-2-8-17(20)22/h1-14,18,22H,15H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQSXHAZYUZRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=CS4)N5C=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Xanthene Core Formation: The xanthene core is often synthesized via a Friedel-Crafts alkylation reaction involving resorcinol and phthalic anhydride.

Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of the xanthene carboxylic acid with an amine derivative of the pyrazole-thiophene intermediate using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can occur at the pyrazole ring, typically using reducing agents such as sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the xanthene core, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: m-CPBA, H2O2

Reduction: NaBH4, LiAlH4

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring

Reduction: Reduced pyrazole derivatives

Substitution: Alkylated xanthene derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a fluorescent probe due to the xanthene core, which is known for its fluorescent properties. It can be employed in imaging studies to track biological processes in real-time.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. The presence of the pyrazole and thiophene rings suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for metal ions, influencing enzymatic activity or receptor binding. The thiophene ring can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity. The xanthene core’s fluorescent properties allow it to be used in imaging applications, where it can bind to cellular components and emit light upon excitation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Xanthene and Thioxanthene Derivatives

Thioxanthene-based compounds, such as 2-(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide (TXO-PhCz) and 2-(4-(diphenylamino)phenyl)-9H-thioxanthen-9-one 10,10-dioxide (TXO-TPA), share structural similarities with the target compound. These derivatives exhibit strong photophysical properties due to the electron-deficient thioxanthene core paired with donor groups like triphenylamine or carbazole. For example, TXO-PhCz demonstrates a photoluminescence quantum yield (PLQY) of 78% in thin films, attributed to intramolecular charge transfer .

Thiophene-Containing Analogues

Thiophene derivatives, such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones , highlight the role of thiophene in enhancing antibacterial activity. The bromothiophene moiety in these compounds increases lipophilicity, improving membrane penetration. Similarly, the thiophene group in the target compound may contribute to π-π stacking interactions in biological targets or materials. However, the absence of a bromine substituent in the target compound suggests reduced electrophilicity compared to these analogues .

Pyrazole-Functionalized Compounds

Pyrazole-containing molecules, such as 5-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one (24) , utilize pyrazole as a hydrogen-bond acceptor. Compound 24 shows moderate antimicrobial activity (MIC = 8 µg/mL against S. aureus), suggesting that the pyrazole-thiophene-ethyl group in the target compound could similarly enhance bioactivity. However, the lack of a triazanylidene linker in the target compound may limit its binding versatility compared to 24 .

Carboxamide Derivatives

Carboxamide-functionalized compounds like N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide demonstrate the importance of the carboxamide group in stabilizing crystal structures via hydrogen bonding. The xanthene carboxamide in the target compound may adopt similar packing modes, though its larger aromatic system could reduce solubility compared to tetrahydrocarbazole derivatives .

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a thiophene moiety, and a xanthene backbone. This unique arrangement is believed to contribute to its biological activity. The molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole and thiophene components facilitate π-π stacking interactions with nucleic acids or proteins, potentially modulating enzyme activity or receptor binding. Such interactions can lead to significant pharmacological effects, including anticancer and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Anticancer Activity : Some derivatives have shown promising cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and P388 (leukemia) cells.

- Antimicrobial Properties : Compounds featuring pyrazole and thiophene rings have demonstrated antimicrobial efficacy against several bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 2.8 - 3.5 μM | |

| Antimicrobial | S. aureus, P. aeruginosa | 8 - 11 μg/mL | |

| Anti-inflammatory | Carrageenan-induced edema | Not specified |

Case Studies

-

Anticancer Evaluation :

In a study assessing the anticancer potential of pyrazole derivatives, compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 2.8 to 3.5 μM. The study utilized the MTT assay for cytotoxicity evaluation, demonstrating the effectiveness of these compounds in inhibiting cancer cell proliferation . -

Antimicrobial Activity :

Another study evaluated the antimicrobial activity of pyrazole-based compounds against various bacterial strains using the agar dilution method. The results showed that certain derivatives had MIC values as low as 8 μg/mL against S. aureus and P. aeruginosa, indicating strong antibacterial properties .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide, and how are reaction conditions optimized? Answer: The synthesis typically involves multi-step organic reactions:

- Step 1: Coupling of thiophene-2-carbaldehyde with a pyrazole derivative under basic conditions (e.g., potassium carbonate) to form the thiophene-pyrazole intermediate .

- Step 2: Amidation of the xanthene-9-carboxylic acid core with the intermediate using coupling agents (e.g., EDC/HOBt) in polar solvents like dimethylformamide (DMF) .

- Optimization: Key parameters include solvent choice (DMF enhances solubility), temperature (60–80°C for amidation), and reaction time (12–24 hours). Microwave-assisted synthesis can reduce time while maintaining yields >70% .

Advanced Question: Q. How can researchers resolve contradictions in yield data between solvent-based and solvent-free synthesis methods? Answer: Discrepancies arise from solvent polarity and reaction kinetics. For example:

- DMF-based synthesis (yield: 75–80%) benefits from improved solubility but may require post-reaction purification via column chromatography due to byproducts .

- Solvent-free methods (yield: 60–65%) reduce environmental impact but risk incomplete amidation due to limited reagent mixing. Validate purity via HPLC (≥95% purity threshold) and adjust catalyst loading (e.g., 10 mol% DMAP) to enhance efficiency .

Structural Characterization

Basic Question: Q. Which analytical techniques are critical for confirming the structure of this compound? Answer:

- NMR Spectroscopy: H and C NMR identify proton environments (e.g., pyrazole NH at δ 8.1–8.3 ppm, xanthene aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 507.2) .

- X-ray Crystallography: Resolves 3D conformation, critical for studying π-π stacking interactions between the xanthene core and thiophene .

Advanced Question: Q. How can researchers address spectral overlaps in NMR data caused by the thiophene and pyrazole moieties? Answer:

- Use 2D NMR techniques (COSY, HSQC) to differentiate overlapping signals. For example, the thiophene β-protons (δ 7.2–7.4 ppm) correlate with adjacent carbons in HSQC, while pyrazole protons show distinct coupling patterns in COSY .

- Dynamic NMR at variable temperatures (e.g., 25–50°C) can resolve rotational barriers in the ethyl linker, simplifying signal assignment .

Biological Evaluation

Basic Question: Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? Answer:

- Anticancer: MTT assay against HeLa or MCF-7 cells (IC values <10 µM indicate potency) .

- Antimicrobial: Broth microdilution for MIC determination (e.g., Staphylococcus aureus ATCC 25923) .

- Enzyme Inhibition: Fluorescence-based assays targeting kinases (e.g., EGFR) using ADP-Glo™ kits .

Advanced Question: Q. How can researchers reconcile conflicting bioactivity data across cell lines or enzymatic targets? Answer:

- Mechanistic Profiling: Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., EGFR vs. VEGFR selectivity) .

- Solubility Adjustments: Low aqueous solubility (logP ~3.5) may artifactually reduce activity. Optimize formulations with DMSO/PEG 400 mixtures (≤0.1% v/v to avoid cytotoxicity) .

Computational Modeling

Basic Question: Q. What computational tools predict the binding mode of this compound with biological targets? Answer:

- Docking Software (AutoDock Vina, Schrödinger): Simulate interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with pyrazole N1 and thiophene S atom) .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories (RMSD <2 Å indicates stable binding) .

Advanced Question: Q. How can researchers validate discrepancies between predicted and experimental binding affinities? Answer:

- Free Energy Perturbation (FEP): Quantify energy contributions of key residues (e.g., Lys721 in EGFR) to binding .

- Alanine Scanning Mutagenesis: Experimentally test computational predictions by mutating critical residues and measuring ΔIC .

Stability and Formulation

Basic Question: Q. What are the stability profiles of this compound under varying pH and storage conditions? Answer:

- pH Stability: Stable in pH 5–7 (simulated gastric fluid), but degrades at pH >8 (hydrolysis of amide bond). Monitor via HPLC .

- Storage: Lyophilized powder stable at -20°C for >6 months; avoid repeated freeze-thaw cycles in DMSO stocks .

Advanced Question: Q. How can researchers mitigate oxidative degradation of the thiophene moiety during long-term studies? Answer:

- Antioxidant Additives: Include 0.01% BHT in formulations to prevent sulfur oxidation .

- Light Protection: Store solutions in amber vials; UV-Vis spectroscopy tracks thiophene absorbance (λ 254 nm) for degradation monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.